[des-Arg9]bradykinin
Description
[des-Arg⁹]Bradykinin is a bioactive peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide involved in inflammation, vasodilation, and pain signaling. Structurally, it lacks the C-terminal arginine residue of BK, resulting in the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe . This truncation confers selectivity for the B1 receptor, a G-protein-coupled receptor (GPCR) distinct from the B2 receptor activated by intact BK. Unlike B2 receptors, which are constitutively expressed, B1 receptors are typically induced under pathological conditions such as inflammation, ischemia, or endotoxin exposure .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEHWDBVPZFHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861660 | |
| Record name | N~5~-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [des-Arg9]bradykinin typically involves the enzymatic cleavage of bradykinin by carboxypeptidase N, which removes the C-terminal arginine residue . This process can be carried out under controlled laboratory conditions using purified enzymes and specific reaction buffers to ensure the selective cleavage of the peptide bond.
Industrial Production Methods: Industrial production of [des-Arg9]bradykinin may involve recombinant DNA technology to produce large quantities of the precursor peptide, bradykinin, followed by enzymatic processing to generate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Metabolic Formation Pathways
[des-Arg⁹]Bradykinin is generated via enzymatic cleavage of BK by kininase I (carboxypeptidase N or M), which removes the C-terminal arginine residue . This reaction occurs in plasma and tissues:
-
Key Enzymes :
Enzymatic Degradation Pathways
des-Arg⁹-BK is metabolized by aminopeptidase P (APP) and ACE , but with distinct kinetics compared to BK :
| Parameter | Bradykinin (BK) | des-Arg⁹-BK |
|---|---|---|
| Half-life in serum | ||
| Primary metabolic enzyme | ACE (44 ± 12 nmol·min⁻¹·ml⁻¹) | APP (22 ± 9 nmol·min⁻¹·ml⁻¹) |
| ACE inhibitor effect | 9.0-fold half-life increase | 2.2-fold half-life increase |
-
Mathematical degradation model :
Applied to plasma kinetics, this model reveals gender-dependent differences in APP-mediated degradation rates (, ) .
Analytical Detection Methods
Quantification of des-Arg⁹-BK in biological samples employs liquid chromatography–multiple reaction monitoring (LC-MRM) mass spectrometry :
| Parameter | Value |
|---|---|
| Transition ions (m/z) | 453 → 263.1 and 453 → 642.8 |
| Calibration range | 50–1,000 pg·ml⁻¹ |
| Limit of quantitation | 3.1 pg·ml⁻¹ |
| Correlation coefficient |
This method achieves picogram-level sensitivity, critical for detecting des-Arg⁹-BK in COVID-19 patient plasma (786.3 ± 658.4 pg·ml⁻¹ vs. 246.0 ± 157.5 pg·ml⁻¹ in controls) .
Structural and Conformational Insights
1H-NMR studies reveal des-Arg⁹-BK adopts a β-turn at residues Pro²-Pro³-Gly⁴-Phe⁵ and a C7-type bend at Ser⁶-Pro⁷-Phe⁸ in dimethylsulfoxide . Key findings:
-
Charge-dependent conformation : The Arg¹ side chain stabilizes the folded structure.
-
Alanine substitution : Replacing residues disrupts receptor affinity, confirming structural specificity .
Pathophysiological Modulation
In COVID-19, des-Arg⁹-BK accumulates due to impaired ACE2-mediated degradation, correlating with hepatic injury () . Its inverse relationship with BK levels (70% of patients) suggests dysregulated kinin metabolism .
Receptor Interaction Dynamics
des-Arg⁹-BK activates B1 receptors , inducing:
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Vasoconstriction via catecholamine release under low vascular tone .
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Vasodilation via nitric oxide (NO) under high tone, blocked by -nitro-L-arginine methyl ester .
This synthesis highlights des-Arg⁹-BK’s dual role as a metabolic byproduct and pathophysiological mediator, with enzymatic pathways and structural features underpinning its biological activity.
Scientific Research Applications
[des-Arg9]-bradykinin, a metabolite of bradykinin (BK), has several research applications, particularly in the study and understanding of various physiological and pathological processes . Des-Arg9-BK interacts with the kinin B1 receptor, inducing effects such as vasoconstriction, cell proliferation, and collagen synthesis .
Scientific Research Applications
-
Biomarker Research Des-Arg9-BK has potential as a biomarker for various conditions.
- Obesity Studies have shown that des-Arg9-BK is positively correlated with body mass index (BMI) in adolescents . It may also be useful for diagnosing the severity of metabolic syndrome in adults .
- Metabolic Syndrome Des-Arg9-BK is positively correlated with systolic blood pressure and C-reactive protein, which are indicators of metabolic syndrome . It also shows a positive correlation with triglycerides and an inverse correlation with leptin .
- COVID-19 Research indicates that SARS-CoV-2 infection alters the levels of des-Arg9-BK, leading to a significantly higher blood level of des-Arg9-BK in COVID-19 patients compared to healthy individuals .
- Tuberculosis Changes in des-Arg9-BK levels have been noted as potential surrogate markers of the host response in antituberculosis treatment .
- Inflammatory Processes Studies suggest a role for des-Arg9-BK in inflammatory processes . It is associated with increased vascular permeability, neutrophil recruitment, and prompting broncho- and vasoconstriction and inflammation .
- Hepatic Damage in COVID-19 Des-Arg9-BK/B1R is associated with acute hepatic dysfunction induced by SARS-CoV-2 virus infection in the pathogenesis of COVID-19 .
- Cardiovascular Research Lisinopril-coated gold nanoparticles are used for molecular imaging of angiotensin-converting enzyme (ACE) . Overexpression of ACE has been associated with cardiac and pulmonary fibrosis .
Data Tables and Case Studies
Because the query requests data tables and case studies, here is a summary of findings from one study that used mass spectrometry to measure Bradykinin and des-Arg9-Bradykinin in COVID-19 patients :
Table 1: Bradykinin and des-Arg9-Bradykinin Concentration in Human Plasma of COVID-19 and Control Patients
| Parameter | COVID-19 Patients (pg/ml) | Control Group (pg/ml) | p-value |
|---|---|---|---|
| Bradykinin Mean Concentration | 156.4 ± 129.8 | 9,929 ± 8,368 | < 0.0001 |
| des-Arg9-BK Mean Concentration | 786.3 ± 658.4 | 246.0 ± 157.5 | < 0.05 |
Mechanism of Action
The mechanism of action of [des-Arg9]bradykinin involves its binding to the bradykinin B1 receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and the activation of protein kinase C, resulting in various cellular responses such as inflammation and pain perception .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Receptor Specificity : Selective agonist for B1 receptors (EC₅₀ ~10⁻⁸ M), with negligible activity at B2 receptors .
- Physiological Effects : Induces hypotension, vasodilation, and pain sensitization in conditions where B1 receptors are upregulated (e.g., heat stress, endotoxemia) .
- Metabolism : Degraded by angiotensin-converting enzyme 2 (ACE2) into inactive metabolites, contrasting with BK, which is primarily metabolized by ACE .
Comparison with Similar Compounds
Bradykinin (BK)
Structural and Functional Differences:
| Property | [des-Arg⁹]Bradykinin | Bradykinin |
|---|---|---|
| Sequence | Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸ | Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹ |
| Receptor Selectivity | B1 receptor | B2 receptor |
| Basal Activity | Minimal in healthy tissues | Constitutively active |
| Induction Mechanism | Requires B1 receptor upregulation (e.g., heat stress, LPS) | Direct activation of B2 receptors |
| Metabolic Pathway | ACE2-mediated degradation | ACE-mediated degradation |
Research Findings :
- In rats, [des-Arg⁹]BK induces hypotension only after heat stress (42°C for 20 min) or lipopolysaccharide (LPS) pretreatment, whereas BK maintains hypotensive effects across conditions .
- B1 receptor antagonism ([des-Arg¹⁰]-Hoe 140) abolishes [des-Arg⁹]BK-induced hypotension but only partially inhibits BK’s effects, confirming receptor specificity .
[des-Arg⁹,Leu⁸]Bradykinin
A B1 receptor antagonist with structural modifications at positions 8 and 9:
Key Studies :
- In guinea pig macrophages, [des-Arg⁹,Leu⁸]BK inhibits B1 receptor binding (IC₅₀ >1 μM), contrasting with HOE-140 (B2 antagonist, IC₅₀ ~0.8 nM) .
Lys-[des-Arg⁹]Bradykinin
A B1 receptor agonist with an N-terminal lysine residue:
Comparative Data :
| Compound | pD₂ (Rabbit Aorta, B1 Receptor) | Relative Activity (%) |
|---|---|---|
| [des-Arg⁹]BK | 6.7 | 100 |
| Lys-[des-Arg⁹]BK | 7.1 | 150 |
| Bradykinin | <5.0 | <10 |
HOE-140 (Icatibant)
A B2 receptor antagonist used to contrast B1/B2 receptor roles:
Species Variability :
- Mouse B2 receptors exhibit 60–80× higher affinity for HOE-140 than human receptors, underscoring interspecies pharmacological differences .
Mechanistic and Clinical Implications
Pathological Relevance:
- Heat Stress/Endotoxemia : B1 receptor induction by cytokines (IL-1β, TNF-α) enables [des-Arg⁹]BK-mediated hypotension, mimicking LPS pretreatment .
- Arthritis: B1 receptor activation drives NO and eicosanoid production, exacerbating joint inflammation .
- Erectile Dysfunction : B1 receptor agonism in rats increases penile fibrosis (collagen/muscle ratio) and inflammatory cytokines (TGF-β1, IL-6), impairing function .
Therapeutic Targeting:
- B1 Antagonists (e.g., [des-Arg⁹,Leu⁸]BK) show promise in inflammatory diseases .
- ACE2 Modulation : Alters [des-Arg⁹]BK bioavailability, with implications for COVID-19 (ACE2 is the SARS-CoV-2 entry receptor) .
Data Tables
Table 1: Receptor Affinities of Bradykinin Analogues
| Compound | Receptor | pD₂ (Rabbit Aorta) | IC₅₀ (B1 Antagonism) |
|---|---|---|---|
| [des-Arg⁹]BK | B1 | 6.7 | N/A |
| Lys-[des-Arg⁹]BK | B1 | 7.1 | N/A |
| [des-Arg⁹,Leu⁸]BK | B1 | N/A | >1 μM |
| HOE-140 | B2 | N/A | 8.25 nM |
Table 2: Metabolic Pathways of Kinins
| Enzyme | Substrate | Product | Chloride Dependence |
|---|---|---|---|
| ACE | Bradykinin | [des-Arg⁹]BK + dipeptides | Inhibited by Cl⁻ |
| ACE2 | [des-Arg⁹]BK | Inactive metabolites | Activated by Cl⁻ |
Q & A
Basic: What experimental approaches differentiate [des-Arg9]bradykinin's physiological roles from bradykinin in the kallikrein-kinin system?
Methodological Answer:
To distinguish their effects:
- Use receptor-specific antagonists : B1 receptor antagonists (e.g., R-715) for [des-Arg⁹]bradykinin vs. B2 receptor blockers (e.g., HOE-140) for bradykinin .
- Employ knockout models : B1 receptor-deficient mice to isolate [des-Arg⁹]bradykinin-specific pathways.
- Quantify downstream mediators (e.g., nitric oxide, prostaglandins) via ELISA or LC-MS/MS under controlled enzymatic conditions (ACE inhibitors to prevent peptide degradation) .
Advanced: How can researchers resolve contradictions in [des-Arg⁹]bradykinin’s pro-inflammatory vs. anti-inflammatory effects across experimental models?
Methodological Answer:
- Apply two-way ANOVA to analyze interaction effects between variables (e.g., dose, exposure time, model species) .
- Optimize experimental conditions using response surface methodology (RSM), as demonstrated in mobile phase optimization for bradykinin analysis (Figure 6, ).
- Validate findings with transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., NF-κB vs. COX-2 modulation) .
Basic: What validated assays quantify [des-Arg⁹]bradykinin in biological samples, and what are their detection limits?
Methodological Answer:
Advanced: How can molecular dynamics (MD) simulations predict [des-Arg⁹]bradykinin-B1 receptor interactions?
Methodological Answer:
- Perform docking studies (e.g., AutoDock Vina) to identify binding poses, followed by 100+ ns MD simulations (GROMACS/AMBER) to assess stability .
- Validate predictions via alanine scanning mutagenesis of predicted contact residues (e.g., Lys³⁵, Asp¹⁰² in B1 receptors) .
- Cross-reference with cryo-EM structures (if available) to confirm conformational changes.
Basic: Which animal models best replicate human B1 receptor expression for [des-Arg⁹]bradykinin studies?
Methodological Answer:
- Transgenic mice with humanized B1 receptors under endothelial-specific promoters (e.g., Tie2) .
- Inducible models : Temporal control via tetracycline-regulated systems to mimic disease-associated receptor upregulation (e.g., sepsis, COVID-19) .
- Validation : Compare receptor density via immunohistochemistry or flow cytometry against human tissue samples.
Advanced: How do researchers control for ACE-mediated metabolism in [des-Arg⁹]bradykinin stability assays?
Methodological Answer:
- Add ACE inhibitors (e.g., lisinopril, 10 µM) to incubation buffers .
- Monitor degradation kinetics via HPLC-UV at 214 nm, sampling at 0, 15, 30, and 60 minutes .
- Calculate half-life () using first-order kinetics: , where is the degradation rate constant.
Basic: What ethical protocols govern human studies involving [des-Arg⁹]bradykinin infusion?
Methodological Answer:
- Follow NIH preclinical guidelines : Detailed reporting of dosing, adverse events, and hemodynamic monitoring (e.g., continuous blood pressure tracking) .
- Informed consent : Disclose risks of hypotension and anaphylactoid reactions.
- Exclusion criteria : Patients with pre-existing angioedema or ACE inhibitor use .
Advanced: What multi-omics strategies elucidate systemic effects of chronic [des-Arg⁹]bradykinin exposure?
Methodological Answer:
- Transcriptomics : RNA-seq of endothelial cells to identify upregulated genes (e.g., ICAM-1, VCAM-1) .
- Proteomics : TMT-labeled LC-MS/MS to quantify kininogen cleavage products .
- Metabolomics : ¹H-NMR profiling of plasma to detect prostaglandin metabolites (e.g., PGI₂).
- Integration : Use pathway analysis tools (IPA, MetaboAnalyst) to map cross-omics interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
